[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide
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Description
“[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” is a compound that has been studied in the field of chemistry . It is a fused ring compound that has been widely used in the design and synthesis of novel energetic materials (EMs) . These compounds have a planar molecular configuration that provides layer-by-layer compact stacking resulting in lower sensitivity to mechanical stimuli than non-planar energetics .
Synthesis Analysis
The synthesis of “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” involves nitration reactions of the fused 5,7-diamino pyrimidine derivative . Concentrated nitric acid gives selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin- 7-yl)nitramide, while the fused ring nitrate salt, and ring open nitrate salt were obtained using low concentrations of nitric acid (<70%) .Molecular Structure Analysis
The molecular structures of the compounds synthesized from “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” were analyzed by single X-ray crystallographic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” include nitration reactions . These reactions are often used for the selective synthesis of novel, high performing nitramine-based materials .Physical And Chemical Properties Analysis
“[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide” and its derivatives have high calculated heats of formation and high crystal densities . They have superior detonation properties compared with TNT .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOHLZMDPQVKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2N)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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